Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO4/c1-3(12)4(5(13)15-2)11-6(14)7(8,9)10/h3-4,12H,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMZXDYSZZAXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate typically involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . These synthons are utilized in coupling and annulation reactions to construct the trifluoromethyl-containing molecule. The reaction conditions often involve the use of transition metal catalysts or metal-free conditions, depending on the desired synthetic route .
Chemical Reactions Analysis
Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The trifluoroacetyl group provides stronger electron-withdrawing effects compared to trifluoroethyl () or benzoyl () substituents, which may reduce nucleophilicity at the amino group .
Key Observations :
- Chromatographic purification (e.g., C18 reverse-phase in ) is common for polar derivatives, suggesting similar methods for the target compound .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound likely increases polarity compared to non-hydroxylated analogs (e.g., ), enhancing water solubility but reducing lipid permeability .
- Stability: The trifluoroacetyl group may confer hydrolytic stability relative to acetylated analogs, as seen in trifluoroethylamino derivatives () .
Biological Activity
Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate (CAS No. 88494-53-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Hydroxy group, trifluoroacetyl group, and ester functionality.
- Molecular Formula : C7H10F3N1O3
- Molecular Weight : Approximately 227.16 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may act as a histone deacetylase inhibitor (HDACI), influencing gene expression and cellular proliferation.
Inhibition of Cancer Cell Proliferation
One significant aspect of its biological activity is its effect on cancer cells. A study involving structurally similar compounds demonstrated that derivatives of this compound exhibited selective inhibition of colon cancer cell lines (HCT-116). The results indicated that certain derivatives had IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, with the most potent compounds showing significant cytotoxic effects on cancer cells while sparing normal cells (HEK-293) .
| Compound | IC50 (mg/mL) | Specificity |
|---|---|---|
| 7a | 0.12 | High |
| 7g | 0.12 | High |
| 7d | 0.81 | Low |
1. Antiproliferative Activity
A series of experiments were conducted to evaluate the antiproliferative effects of this compound derivatives on various cancer cell lines. The compounds were tested against HCT-116 cells and showed a notable reduction in cell viability at specific concentrations.
2. Mechanistic Studies
Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. Staining with DAPI indicated nuclear disintegration in treated cells, confirming apoptotic activity .
Q & A
Basic: What are the key considerations for synthesizing Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate?
Methodological Answer:
The synthesis of this compound requires precise control of reaction conditions, particularly for introducing the trifluoroacetyl group. A common approach involves:
- Amino Protection : Start with a methyl ester of a hydroxyamino acid (e.g., methyl 2-amino-3-hydroxybutanoate). Protect the amino group using trifluoroacetic anhydride (TFFA) in the presence of a base like diisopropylethylamine (DIPEA) to avoid side reactions .
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to ensure compatibility with TFFA and prevent hydrolysis of the trifluoroacetyl group.
- Purification : Employ reverse-phase C18 chromatography (acetonitrile/water gradients) to isolate the product, as demonstrated in analogous syntheses of trifluoroacetylated amino esters .
Advanced: How does stereochemistry at the 3-hydroxy position influence biological activity?
Methodological Answer:
Stereochemical control at the 3-hydroxy group is critical for interactions with chiral biological targets (e.g., enzymes or receptors). To study this:
- Synthesis of Enantiomers : Use chiral auxiliaries or asymmetric catalysis during esterification. For example, (S)- or (R)-configured starting materials can be prepared via enzymatic resolution or chiral HPLC separation .
- Activity Comparison : Conduct binding assays (e.g., fluorescence polarization or SPR) to compare diastereomers. Evidence from structurally similar compounds shows that hydroxyl stereochemistry affects binding affinity by up to 10-fold in enzyme inhibition studies .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- LCMS : Use high-resolution LCMS (e.g., Q-TOF) to confirm molecular weight ([M+H]+ expected ~272.1 Da) and assess purity (>95%) .
- NMR : ¹H and ¹⁹F NMR are essential for verifying trifluoroacetyl group integrity (¹⁹F signal at ~-75 ppm) and hydroxyl/amino proton environments .
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) can monitor reaction progress and quantify impurities .
Advanced: How do competing reaction pathways (e.g., over-acylation or racemization) affect synthesis yields?
Methodological Answer:
- Over-Acylation Mitigation : Use substoichiometric TFFA (1.1–1.3 equivalents) and low temperatures (0–5°C) to minimize di-trifluoroacetyl byproducts. Monitor via LCMS .
- Racemization Control : Avoid prolonged heating (>60°C) and strongly basic conditions. Racemization at the α-carbon can be quantified using chiral HPLC or polarimetry .
- Case Study : In analogous syntheses, yields dropped by 20–30% without strict temperature control due to racemization and side-product formation .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Hydrolysis Sensitivity : The trifluoroacetyl group is prone to hydrolysis in aqueous or humid environments. Store under inert gas (N₂/Ar) at -20°C in anhydrous DMSO or acetonitrile .
- Light Sensitivity : Protect from UV light to prevent degradation of the hydroxyamino moiety. Use amber vials for long-term storage .
Advanced: How can fluorinated analogs (e.g., replacing hydroxyl with fluorine) alter pharmacokinetic properties?
Methodological Answer:
- Synthetic Strategy : Replace the 3-hydroxy group with fluorine via DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents. Purify using silica gel chromatography (hexane/ethyl acetate) .
- Impact on Bioavailability : Fluorination typically increases metabolic stability and membrane permeability. For example, fluorinated analogs of hydroxybutanoates show 2–3x longer half-lives in plasma compared to hydroxylated counterparts .
Basic: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-test compounds using orthogonal methods (e.g., LCMS + NMR) to rule out impurities as a cause of variability .
- Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) across studies. For example, trifluoroacetyl groups may aggregate in high-salt buffers, leading to false negatives .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like serine hydrolases. The trifluoroacetyl group’s electronegativity enhances hydrogen-bonding interactions in silico .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability of the hydroxy-trifluoroacetyl motif in aqueous vs. lipid environments .
Basic: What are the safety and disposal protocols for this compound?
Methodological Answer:
- Hazard Classification : Classified as an irritant (GHS Category 2B). Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Neutralize with 1N NaOH (hydrolyzes trifluoroacetyl group) before incineration or disposal via licensed hazardous waste services .
Advanced: How does the trifluoroacetyl group compare to other acyl groups in prodrug design?
Methodological Answer:
- Metabolic Stability : Trifluoroacetyl groups resist esterase cleavage better than acetyl or propionyl groups, as shown in liver microsome assays (t₁/₂ > 6 hrs vs. <1 hr for acetyl) .
- Toxicity Risks : Monitor for potential immunogenicity (rare hypersensitivity reactions reported in analogous compounds) via lymphocyte proliferation assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
